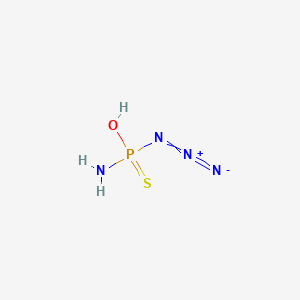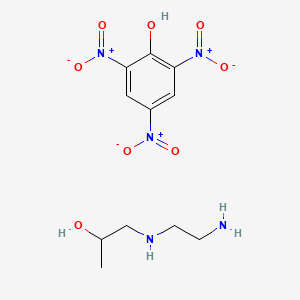
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethylamino)propan-2-ol;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: 1-(2-aminoethylamino)propan-2-ol and 2,4,6-trinitrophenol. The former is an organic compound with the molecular formula C5H14N2O, known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethylamino)propan-2-ol can be synthesized through the reaction of ethylenediamine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of 1-(2-aminoethylamino)propan-2-ol involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield . The process is optimized for cost-effectiveness and environmental sustainability.
The industrial production of 2,4,6-trinitrophenol involves multi-stage nitration processes with stringent safety measures due to the explosive nature of the compound . The final product is purified through recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
2,4,6-Trinitrophenol primarily undergoes reduction reactions due to the presence of nitro groups . It can be reduced to form aminophenols using reducing agents such as tin and hydrochloric acid.
Major Products Formed: The major products formed from the reactions of 1-(2-aminoethylamino)propan-2-ol include N-substituted derivatives and oxidized products . For 2,4,6-trinitrophenol, the major products include various aminophenol derivatives .
Applications De Recherche Scientifique
1-(2-Aminoethylamino)propan-2-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as a building block in organic synthesis . It is also employed in the production of surfactants and corrosion inhibitors.
2,4,6-Trinitrophenol has applications in the field of explosives, dyes, and as a reagent in chemical analysis . It is used in the preparation of picrate salts, which are employed in various analytical techniques.
Mécanisme D'action
The mechanism of action of 1-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors . It acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, making it a powerful explosive . It also acts as a proton donor in acid-base reactions, contributing to its reactivity in chemical analysis.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-aminoethylamino)propan-2-ol include ethylenediamine and propanolamines, which share similar chemical properties and applications . 1-(2-aminoethylamino)propan-2-ol is unique due to its specific combination of functional groups, making it more versatile in certain reactions.
Similar compounds to 2,4,6-trinitrophenol include 2,4-dinitrophenol and 2,6-dinitrophenol, which also possess nitro groups and exhibit similar reactivity . 2,4,6-trinitrophenol is more explosive due to the presence of three nitro groups, making it more potent in explosive applications.
Propriétés
Numéro CAS |
25384-30-9 |
|---|---|
Formule moléculaire |
C11H17N5O8 |
Poids moléculaire |
347.28 g/mol |
Nom IUPAC |
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H14N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5(8)4-7-3-2-6/h1-2,10H;5,7-8H,2-4,6H2,1H3 |
Clé InChI |
ZGWZBUPIURAOJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCN)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




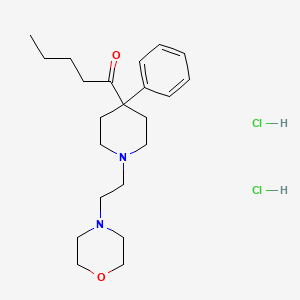
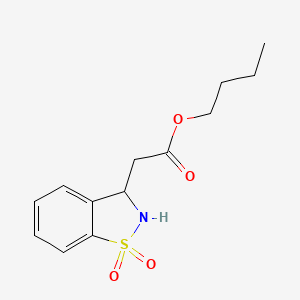
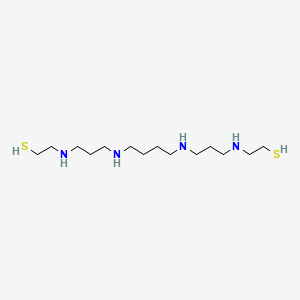
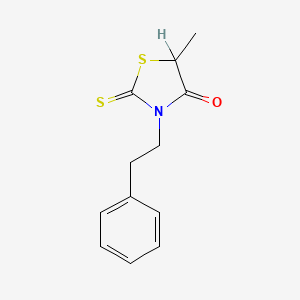
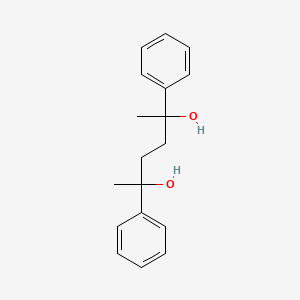

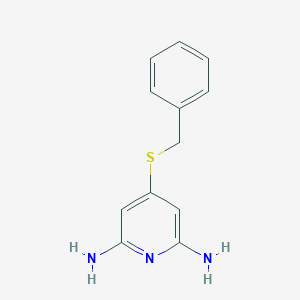
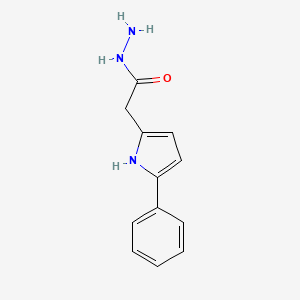
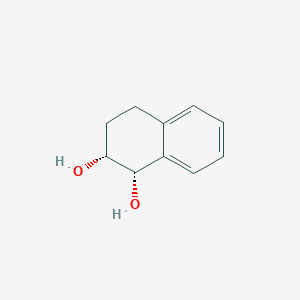
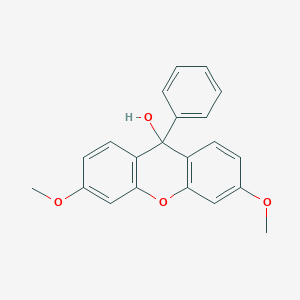
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
